Methyl 2-(3-chloro-2-fluorophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-chloro-2-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUGNYLLWGPWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 3 Chloro 2 Fluorophenyl Acetate
Catalytic Approaches to the Synthesis of Methyl 2-(3-chloro-2-fluorophenyl)acetate
Catalysis offers a powerful tool for the synthesis of complex molecules like this compound by providing milder reaction conditions, higher selectivity, and improved atom economy compared to stoichiometric methods. nih.gov Both homogeneous and heterogeneous catalytic systems can be envisioned for the key bond-forming steps in the synthesis of this target molecule.
Homogeneous Catalysis in C-C Bond Formation for Substituted Phenylacetates
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly well-suited for the precise construction of the C-C bond between the aromatic ring and the acetate (B1210297) moiety. scranton.edu Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a direct route to α-aryl esters. acs.orgorganic-chemistry.org
One of the most powerful methods for this transformation is the α-arylation of esters. acs.orgnih.gov This reaction typically involves the coupling of an aryl halide with an ester enolate in the presence of a palladium catalyst. For the synthesis of this compound, a plausible approach would be the coupling of a methyl acetate equivalent with a 1-halo-3-chloro-2-fluorobenzene derivative. The success of such a reaction hinges on the choice of the palladium catalyst, the supporting ligand, the base, and the reaction conditions.
Key research findings from the groups of Buchwald and Hartwig have established that palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are highly effective for the α-arylation of esters. acs.orgorganic-chemistry.org For instance, catalysts derived from Pd(OAc)2 or Pd2(dba)3 in combination with ligands like P(t-Bu)3 or biarylphosphines have shown excellent activity. organic-chemistry.org The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to generate the ester enolate. acs.org
A general catalytic cycle for the palladium-catalyzed α-arylation of esters is depicted below. It involves the oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the ester enolate to the resulting Pd(II) complex, and finally, reductive elimination to form the α-aryl ester and regenerate the Pd(0) catalyst.
Table 1: Key Parameters in Palladium-Catalyzed α-Arylation of Esters
| Parameter | Description | Relevance to Synthesis |
|---|---|---|
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Common and effective sources of the active Pd(0) catalyst. organic-chemistry.org |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)3, biarylphosphines) | Crucial for promoting oxidative addition and reductive elimination steps. acs.orgorganic-chemistry.org |
| Base | Strong, non-nucleophilic bases (e.g., LiHMDS, NaHMDS) | Required for the in-situ generation of the ester enolate. organic-chemistry.org |
| Aryl Halide | 1-bromo-3-chloro-2-fluorobenzene or 1-chloro-3-chloro-2-fluorobenzene | The electrophilic coupling partner. Aryl bromides are generally more reactive than aryl chlorides. nih.gov |
| Ester Component | Methyl acetate or a related derivative | The nucleophilic coupling partner, which forms the enolate. |
An alternative homogeneous catalytic approach is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgnsf.govclaremont.edu This would involve the reaction of an organoboron reagent, such as (3-chloro-2-fluorophenyl)boronic acid, with a methyl haloacetate. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Heterogeneous Catalysis in the Functionalization of Aromatic Systems Preceding Esterification
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling, which are important considerations for industrial processes. jddhs.com In the context of synthesizing this compound, heterogeneous catalysts could be employed for the selective functionalization of an aromatic precursor before the introduction of the acetate side chain.
A key challenge in the synthesis is the regioselective introduction of the chloro group onto a 2-fluorophenyl precursor. The chlorination of aromatic compounds is a classic electrophilic substitution reaction that can be catalyzed by various solid acids. Zeolites, for example, have been investigated for the selective chlorination of toluene. researchgate.netnih.gov Nanosized zeolite K-L catalysts have shown high activity and selectivity for the para-chlorination of toluene. nih.gov While the directing effects of the fluorine and the side chain in a precursor to this compound would need to be carefully considered, the use of shape-selective heterogeneous catalysts like zeolites could offer a pathway to the desired 3-chloro-2-fluoro substitution pattern.
Lewis acids such as AlCl3 and FeCl3 are traditional catalysts for chlorination, and their heterogenization onto solid supports can improve their handling and reusability. researchgate.net For instance, the catalytic chlorination of 2-chlorotoluene (B165313) has been studied using various metal chlorides, demonstrating the feasibility of such transformations. researchgate.net
Table 2: Heterogeneous Catalysts for Aromatic Chlorination
| Catalyst Type | Example | Potential Application in Synthesis |
|---|---|---|
| Zeolites | Nanosized K-L Zeolite | Shape-selective chlorination of a 2-fluorophenyl precursor. nih.gov |
| Solid Lewis Acids | Supported AlCl3 or FeCl3 | Catalyzing the electrophilic chlorination of the aromatic ring. researchgate.net |
Organocatalytic Strategies for Asymmetric Induction (if applicable to related transformations)
While this compound is not a chiral molecule, the field of organocatalysis has seen significant advancements in the asymmetric synthesis of related α-aryl carbonyl compounds. au.dknih.govrsc.org These methods are relevant as they represent the state-of-the-art in constructing enantioenriched carbon centers adjacent to an aromatic ring.
Organocatalytic asymmetric α-arylation of aldehydes and ketones has been successfully achieved using chiral amine catalysts. nih.govrsc.org These reactions proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophilic arylating agent. This approach allows for the creation of α-aryl aldehydes with high enantioselectivity, which can be subsequently oxidized to the corresponding carboxylic acids or esters.
Another strategy involves the organocatalytic addition of β-ketoesters to quinones, leading to optically active hydroquinones which are electron-rich α-aryl-β-ketoesters. au.dk This demonstrates the potential of organocatalysis to facilitate the formation of C-C bonds between a carbonyl compound and an aromatic ring under mild conditions. While not directly applicable to the synthesis of the achiral target molecule, these organocatalytic methods are at the forefront of asymmetric C-C bond formation and are noteworthy in the broader context of synthesizing substituted phenylacetic acid derivatives.
Multi-Step Synthetic Sequences and Route Optimization for this compound
Exploration of Precursor Architectures and Derivatization Pathways
A logical retrosynthetic analysis of this compound points to (3-chloro-2-fluorophenyl)acetic acid as the immediate precursor. This acid can be synthesized through various routes.
One common pathway to phenylacetic acids is the Willgerodt-Kindler reaction or variations thereof, starting from the corresponding acetophenone. However, a more direct and widely used method involves the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt, followed by hydrolysis of the resulting nitrile. youtube.com For the target molecule, this would entail the synthesis of 3-chloro-2-fluorobenzyl bromide or 3-chloro-2-fluorobenzyl chloride. This intermediate could potentially be prepared from 3-chloro-2-fluorotoluene (B1362875) via radical halogenation.
An alternative and often more efficient route is the carbonylation of a benzyl halide. This reaction, typically catalyzed by a palladium or cobalt complex, introduces the carbonyl group directly. nih.gov
The synthesis of the substituted aromatic core itself is a key consideration. Starting from commercially available building blocks is often the most practical approach. For example, a synthetic sequence could begin with 1,3-dichloro-2-fluorobenzene. google.com A nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction could then be used to introduce the carbon side chain.
A patent for the synthesis of the antiviral drug elvitegravir (B1684570) describes a strategy where the 3-chloro-2-fluorobenzyl moiety is introduced late in the synthesis via a Negishi coupling with 3-chloro-2-fluorobenzylzinc bromide. googleapis.com This highlights the importance of 3-chloro-2-fluorobenzyl derivatives as key synthetic intermediates.
Table 3: Potential Synthetic Routes to (3-chloro-2-fluorophenyl)acetic acid
| Starting Material | Key Intermediates | Key Reactions |
|---|---|---|
| 3-chloro-2-fluorotoluene | 3-chloro-2-fluorobenzyl bromide, 3-chloro-2-fluorobenzyl cyanide | Radical bromination, Cyanation, Nitrile hydrolysis youtube.com |
| 1,3-dichloro-2-fluorobenzene | Organometallic derivative of 1,3-dichloro-2-fluorobenzene | Metal-halogen exchange, Carboxylation |
Atom Economy and Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly important in the design of synthetic routes, particularly in the pharmaceutical and fine chemical industries. jddhs.comijsrst.comejcmpr.comjocpr.commdpi.com The goal is to develop processes that are not only efficient in terms of yield but also minimize waste, reduce the use of hazardous substances, and are energy-efficient. scranton.edunih.govprimescholars.comnih.gov
Atom Economy: This metric, developed by Barry Trost, provides a measure of how many atoms from the reactants are incorporated into the final product. nih.gov Catalytic reactions, particularly addition and rearrangement reactions, tend to have high atom economy. In the context of this compound synthesis, a direct catalytic α-arylation of methyl acetate would have a significantly higher atom economy than a multi-step route involving protection/deprotection steps or the use of stoichiometric reagents that are not incorporated into the final product.
For example, comparing the synthesis from 3-chloro-2-fluorobenzyl bromide and sodium cyanide followed by hydrolysis with a direct palladium-catalyzed carbonylation of the benzyl bromide would likely show the carbonylation to be more atom-economical as it avoids the use and subsequent disposal of the cyanide salt.
Green Chemistry Considerations: Beyond atom economy, other green chemistry principles should be considered:
Choice of Solvents: The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, is preferred over hazardous chlorinated or aromatic solvents. jddhs.com
Catalysis vs. Stoichiometric Reagents: As discussed, catalytic methods are inherently greener than stoichiometric ones as they reduce the amount of waste generated. jocpr.com
Energy Efficiency: Microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to traditional batch processing. mdpi.com
By evaluating different synthetic routes against these principles, a more sustainable and environmentally benign process for the production of this compound can be developed.
Regioselective Functionalization Strategies of the Fluorochlorophenyl Moiety
The precise installation of the acetic acid ester side chain onto the 3-chloro-2-fluorophenyl scaffold is a critical challenge in the synthesis of the target molecule. The directing effects of the fluorine and chlorine substituents on the aromatic ring play a crucial role in determining the regioselectivity of functionalization reactions.
One powerful strategy for achieving regiocontrol is directed ortho-metalation (DoM) . wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For a precursor like 1-chloro-2-fluorobenzene (B165100), the fluorine atom can act as a weak DMG, directing lithiation to the C2 position. However, the interplay of electronic and steric effects from both the fluoro and chloro groups can lead to mixtures of regioisomers. To overcome this, introducing a more potent DMG can provide superior regiochemical control. For instance, conversion of a precursor phenol (B47542) to a methoxy (B1213986) group or introduction of an amide functionality can direct metalation to a specific position, which can then be followed by reaction with an appropriate electrophile to introduce the acetate moiety. wikipedia.org
Transition metal-catalyzed C-H functionalization offers another sophisticated avenue for regioselective synthesis. nih.govmdpi.com Palladium-catalyzed reactions, for example, have been employed for the direct arylation of benzofurazans, where the regioselectivity is guided by the inherent reactivity of the C-H bonds. mdpi.com In the context of the fluorochlorophenyl moiety, iridium-catalyzed C-H borylation has shown remarkable ortho-selectivity with respect to a fluorine substituent. nih.gov This selectivity is attributed to the formation of a more stable Ir-C bond ortho to the highly electronegative fluorine atom. nih.gov The resulting boronate ester can then be subjected to cross-coupling reactions to introduce the desired side chain.
Computational tools, such as Density Functional Theory (DFT) calculations, have become invaluable in predicting and rationalizing the regioselectivity of these reactions. nih.gov By modeling the transition states of different reaction pathways, chemists can anticipate the most likely site of functionalization and design their synthetic strategies accordingly. nih.gov
Novel Synthetic Transformations Leading to this compound
Recent innovations in synthetic chemistry offer promising alternatives to traditional methods, emphasizing sustainability, efficiency, and novel reactivity patterns.
Photoredox Catalysis and Electrosynthesis in C-H Activation and Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. cjcatal.comresearchgate.netnih.govnih.gov This methodology utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. For the synthesis of this compound, a potential strategy involves the photoredox-catalyzed carboxylation of a suitable precursor, such as 3-chloro-2-fluorotoluene. cjcatal.com In such a reaction, an iridium-based photocatalyst could be employed to facilitate the reaction of the aryl C-F bond with carbon dioxide. cjcatal.com Mechanistic studies suggest that these transformations can proceed through the reduction of an intermediate aryl radical to an aryl anion, which then reacts with CO2. cjcatal.com
Another approach involves the generation of a benzylic radical from a precursor like 3-chloro-2-fluorotoluene, which can then be trapped with a suitable carboxylating agent. Photoredox catalysis can also be used to generate carbocations under mild conditions, avoiding the need for strong Lewis acids, which can then undergo electrophilic aromatic substitution. nih.gov
Electrosynthesis provides a reagent-free method for driving chemical reactions using electricity. rsc.org In the context of ester synthesis, electrochemical methods can be employed for the generation of sulfonyl radicals from sulfonyl hydrazides, which can then react to form ester products. rsc.org While not a direct C-H functionalization method, electrosynthesis can be applied to the final esterification step or to precursor modifications, offering a green and efficient alternative to traditional reagents.
| Catalyst System | Reactant | Product | Key Features |
| [Ir(ppy)2(dtbbpy)]PF6 / DABCO | Polyfluoroarenes | Polyfluoroaryl carboxylic acids | Visible-light driven, selective carboxylation of C-F bonds with CO2. cjcatal.com |
| Pd(OAc)2 / Ir(ppy)2(dtbpy)PF6 | Aryl triflates | Benzoic acids | Dual photoredox/palladium catalysis for carboxylation with CO2. researchgate.netnih.gov |
| Electrochemical Cell | Sulfonyl hydrazides | Sulfinic/Sulfonic esters | Reagent-free synthesis via electrochemical oxidation. rsc.org |
Flow Chemistry and Continuous Synthesis Paradigms for Enhanced Productivity
Flow chemistry , where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages in terms of safety, scalability, and efficiency. acs.orgnih.govmdpi.comnih.govmdpi.com The superior heat and mass transfer in microreactors allows for reactions to be conducted at higher temperatures and pressures with greater control, often leading to reduced reaction times and improved yields. nih.gov
For the synthesis of this compound, a continuous flow process could be designed for the esterification of 2-(3-chloro-2-fluorophenyl)acetic acid. mdpi.comnih.govmdpi.com For instance, a flow-type membrane reactor using a zeolite membrane has been shown to be effective for the esterification of acetic acid, driving the reaction towards completion by selectively removing water. mdpi.comnih.gov This approach could be adapted for the target molecule, potentially leading to higher conversions and space-time yields compared to batch reactors. nih.gov
Furthermore, multi-step sequences can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. acs.orgnih.gov A telescoped process for the synthesis of α-trifluoromethylthiolated esters and amides from arylacetic acids has been successfully demonstrated, showcasing the potential of this technology for complex molecule synthesis. acs.orgnih.gov
| Flow Reactor Setup | Reaction Type | Reactants | Key Advantages |
| PTFE Coil Reactors | Telescoped α-functionalization and amidation/esterification | Arylacetic acids, N-(Trifluoromethylthio)phthalimide, Amines/Alcohols | Avoids isolation of intermediates, short reaction times, good overall yields. acs.orgnih.gov |
| Flow-Type Membrane Reactor with AEI Zeolite Membrane | Esterification | Acetic acid, Ethanol | Exceeds equilibrium conversion, high space-time yield. mdpi.comnih.gov |
| Microwave Flow Reactor | Esterification/Transesterification | Phenyl-H-phosphinic acid, Alcohols | Increased productivity compared to batch, high yields. mdpi.com |
Enzymatic and Biocatalytic Pathways for Ester Synthesis and Halogenation (if applicable to related compounds)
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.govresearchgate.netnih.govLipases are a class of enzymes that are particularly well-suited for esterification reactions, often exhibiting high regioselectivity and stereoselectivity under mild reaction conditions. researchgate.netnih.gov The lipase-catalyzed esterification of various carboxylic acids, including those with halogen substituents, has been extensively studied. researchgate.net For instance, immobilized lipases like Novozym® 435 have been used for the esterification of chlorogenic acid, demonstrating the potential for these enzymes to handle complex substrates. nih.gov The synthesis of this compound could potentially be achieved through the lipase-catalyzed esterification of the corresponding carboxylic acid with methanol (B129727). The reaction mechanism typically involves a "Ping-Pong Bi-Bi" mechanism, where the enzyme forms an acyl-enzyme intermediate that is subsequently attacked by the alcohol. researchgate.net
While the direct enzymatic synthesis of the target molecule is a promising avenue, biocatalysis can also be applied to the synthesis of its precursors. Flavin-dependent halogenases (FDHs) are enzymes capable of regioselective halogenation of aromatic compounds. nih.govnih.gov Through directed evolution and protein engineering, the substrate scope and regioselectivity of these enzymes can be altered. nih.gov It is conceivable that an engineered FDH could be used for the selective chlorination of a 2-fluorophenylacetic acid precursor at the C3 position. Combining enzymatic halogenation with subsequent chemical or enzymatic esterification in a chemoenzymatic cascade could provide a highly efficient and sustainable route to the final product. nih.gov
| Enzyme | Reaction Type | Substrate Example | Key Features |
| Lipase (e.g., Novozym® 435) | Esterification | Chlorogenic acid, Fatty acids | Mild reaction conditions, high selectivity, reusable catalyst (immobilized). researchgate.netnih.gov |
| Flavin-Dependent Halogenase (FDH) | Halogenation | Aromatic compounds | High regioselectivity, uses benign halide salts. nih.govnih.gov |
| Penicillin G Acylase | Kinetic Resolution | Racemic 2-chlorophenyl glycine | Enantioselective hydrolysis to produce chiral amino acids. researchgate.net |
Mechanistic Investigations of Reactions Involving Methyl 2 3 Chloro 2 Fluorophenyl Acetate
Reaction Kinetics and Thermodynamic Analyses of Synthetic Transformations
The transformation of Methyl 2-(3-chloro-2-fluorophenyl)acetate, for instance through hydrolysis or aminolysis, is central to its utility in organic synthesis. Understanding the kinetics and thermodynamics of these processes is crucial for optimizing reaction conditions and yields.
The rate of a chemical reaction is mathematically described by a rate law, which relates the reaction rate to the concentration of the reactants. For a typical transformation of this compound, such as base-catalyzed hydrolysis, the rate law would likely be determined by monitoring the disappearance of the ester or the appearance of the corresponding carboxylate over time under various initial concentrations of the ester and the base.
A plausible rate law for the hydrolysis of this compound with a generic nucleophile (Nu⁻) would be:
Rate = k[this compound][Nu⁻]
Here, 'k' represents the rate constant, a parameter that is temperature-dependent. The relationship between the rate constant and temperature is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea) – the minimum energy required for the reaction to occur. While specific experimental data for this compound is unavailable, a hypothetical activation energy profile can be conceptualized. The reaction would proceed through a transition state, and the activation energy would be the energy difference between the reactants and this transition state.
To provide a tangible, albeit hypothetical, representation of how activation energy might be determined, consider the following table which illustrates how the rate constant could vary with temperature for a given reaction.
| Temperature (K) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |
| 298 | 0.05 |
| 308 | 0.12 |
| 318 | 0.28 |
| 328 | 0.60 |
From such data, a plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, where R is the gas constant. This would allow for the calculation of the activation energy.
Thermodynamic analysis of reactions involving this compound would provide insights into the spontaneity and position of equilibrium. The Gibbs free energy change (ΔG) for a reaction is the key determinant, and it is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation:
ΔG = ΔH - TΔS
For a reaction to be spontaneous, ΔG must be negative. The enthalpy change (ΔH) reflects the difference in bond energies between the reactants and products, while the entropy change (ΔS) is a measure of the change in disorder of the system.
In the hydrolysis of this compound, for example, one molecule of the ester and one molecule of a nucleophile react to form one molecule of the carboxylate and one molecule of an alcohol. Since the number of molecules remains the same, the entropy change is expected to be small. The enthalpy change would be the dominant factor in determining the spontaneity of the reaction. The equilibrium constant (K_eq) for the reaction is related to the standard Gibbs free energy change (ΔG°) by:
ΔG° = -RTln(K_eq)
A large K_eq indicates that the products are favored at equilibrium. A hypothetical set of thermodynamic data for a reaction of this compound is presented below.
| Thermodynamic Parameter | Hypothetical Value |
| ΔH° (kJ/mol) | -50 |
| ΔS° (J/mol·K) | -10 |
| ΔG° at 298 K (kJ/mol) | -47.02 |
| K_eq at 298 K | 1.5 x 10⁸ |
Elucidation of Reaction Pathways and Transient Intermediates
Identifying the step-by-step sequence of a reaction and characterizing any short-lived intermediates are fundamental to understanding the reaction mechanism.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor the progress of a reaction in real-time. For instance, in the hydrolysis of this compound, one could observe the disappearance of the ester carbonyl peak in the IR spectrum and the appearance of a carboxylate peak. Similarly, ¹H NMR spectroscopy could be used to track the change in the chemical shift of the methyl group of the ester as it is converted to methanol (B129727).
In many reactions, intermediates are too unstable to be isolated. However, in some cases, it may be possible to trap and characterize them. For reactions of esters, a common intermediate is a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. While direct isolation of such an intermediate for this compound is unlikely under normal conditions, low-temperature studies or the use of specialized spectroscopic techniques could potentially provide evidence for its existence.
Role of Substituent Effects and Aromaticity in Reactivity Profiles
The presence of the chloro and fluoro substituents on the phenyl ring of this compound significantly influences its reactivity. Both are electron-withdrawing groups due to their inductive effects, which would make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack.
Theoretical studies on related systems, such as substituted aryl halides and phenylacetic acids, have shown that the position and nature of substituents have a profound impact on reaction barriers and thermodynamics. nih.govresearchgate.netnih.gov For this compound, the ortho-fluoro and meta-chloro substituents would have distinct electronic and steric effects. The inductive effect of the ortho-fluorine atom would be particularly strong due to its proximity to the reaction center.
The aromaticity of the phenyl ring itself plays a crucial role. The π-electron system of the ring can interact with the reaction center, stabilizing transition states and intermediates. The electron-withdrawing nature of the halogen substituents would decrease the electron density of the aromatic ring, which in turn affects its interaction with the side chain.
A comparative analysis of the reactivity of different substituted phenylacetates could provide a quantitative measure of these substituent effects, often correlated using Hammett plots, although specific data for this compound is not available.
Hammett and Taft Equation Correlations in Related Reaction Systems
The Hammett and Taft equations are linear free-energy relationships that quantitatively describe the influence of substituents on the rates and equilibria of organic reactions. While specific Hammett and Taft correlation studies for reactions directly involving this compound are not extensively documented in publicly available literature, the principles can be applied by examining related systems and the individual contributions of the chloro and fluoro substituents.
The Hammett equation, in its general form, is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted (reference) reactant.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
For polysubstituted benzene (B151609) rings, the Hammett equation can be extended by assuming the additivity of the substituent constants. arxiv.orglibretexts.org Thus, for the 3-chloro-2-fluorophenyl group, the effective substituent constant (σ_eff) can be approximated by the sum of the individual σ values for the meta-chloro and ortho-fluoro substituents.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| Chloro (Cl) | 0.37 | 0.23 |
| Fluoro (F) | 0.34 | 0.06 |
Data sourced from various compilations of Hammett constants.
The Taft equation separates the electronic and steric effects of substituents, particularly for aliphatic and ortho-substituted aromatic systems. arxiv.orgacs.org The equation is often expressed as:
log(k/k₀) = ρσ + δE_s
where:
ρ* and σ* are the polar reaction and substituent constants, respectively.
δ and E_s are the steric reaction and substituent constants, respectively.
The application of the Taft equation to ortho-substituted systems is complex due to the proximity of the substituent to the reaction center, which can introduce additional interactions beyond simple steric hindrance. cdnsciencepub.comlibretexts.org
Table 2: Taft Steric Substituent Constants (E_s)
| Substituent | E_s |
|---|---|
| Fluoro (F) | -0.46 |
| Chloro (Cl) | -0.97 |
Values are for ortho-substituents and can vary depending on the reaction system.
In the context of ester hydrolysis, a well-studied reaction, the value of ρ provides insight into the transition state of the rate-determining step. For the alkaline hydrolysis of substituted phenyl benzoates, a positive ρ value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate. elsevierpure.com Similarly, for the hydrolysis of substituted phenylacetates, the sensitivity to substituents in the leaving group is significant. cdnsciencepub.com
Electronic and Steric Influences on Reactivity of the Chlorofluorophenyl Group
The reactivity of the ester functional group in this compound is significantly influenced by the electronic and steric properties of the 3-chloro-2-fluorophenyl moiety.
Electronic Influences:
In the context of reactions at the acetate (B1210297) side chain, the primary electronic influence is the inductive withdrawal of electron density from the phenyl ring, which is transmitted to the ester group. The 3-chloro substituent exerts a meta-inductive effect. The 2-fluoro substituent exerts a strong ortho-inductive effect. The combined -I effects of both halogens make the phenyl ring electron-deficient. This electron withdrawal increases the electrophilicity of the carbonyl carbon of the acetate group, making it more susceptible to nucleophilic attack.
Based on the principle of additivity, the estimated Hammett constant for the 3-chloro-2-fluorophenyl group would be the sum of σ_meta for chlorine and an appropriate σ_ortho value for fluorine. While a precise σ_ortho for fluorine is not universally agreed upon due to the complexity of ortho effects, it is known to be strongly electron-withdrawing. cdnsciencepub.com Using the σ_meta value for fluorine as an approximation for its inductive effect in the ortho position, the combined electronic effect would be significantly electron-withdrawing. This suggests that this compound would be more reactive towards nucleophilic acyl substitution, such as alkaline hydrolysis, compared to unsubstituted methyl phenylacetate (B1230308).
Steric Influences:
The ortho-fluoro substituent introduces a significant steric effect. The Taft steric parameter, E_s, is a measure of the steric bulk of a substituent. The negative value of E_s for fluorine (-0.46) indicates a moderate steric hindrance. This steric bulk can hinder the approach of a nucleophile to the carbonyl carbon of the acetate group.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation of Derivatives of Methyl 2 3 Chloro 2 Fluorophenyl Acetate
Multinuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. For the derivatives of Methyl 2-(3-chloro-2-fluorophenyl)acetate, with their potential for complex substitution patterns and stereoisomerism, advanced NMR techniques are indispensable.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) Applied to Complex Derivatives
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex derivatives where spectral overlap is common. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For a hypothetical derivative, such as an alkyl-substituted variant of this compound, COSY would be instrumental in tracing the connectivity within the new alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹J-coupling). youtube.com This is fundamental for assigning carbon signals based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). youtube.com This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of a molecule, such as connecting substituents to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is critical for determining stereochemistry and conformational preferences of flexible side chains or for understanding the spatial relationship between different substituents on the aromatic ring.
Illustrative Research Findings: 2D NMR Analysis of a Hypothetical Derivative
Consider a derivative, "Methyl 2-(3-chloro-2-fluoro-5-nitrophenyl)acetate". The introduction of a nitro group further complicates the aromatic region of the NMR spectrum. A combination of 2D NMR experiments would be essential for complete assignment.
| Proton (¹H) | Chemical Shift (ppm) | COSY Correlations | HSQC Correlation (¹³C ppm) | HMBC Correlations (¹³C ppm) |
| H-4 | 8.15 | H-6 | 125.8 | C-2, C-5, C-6 |
| H-6 | 7.90 | H-4 | 115.2 | C-2, C-4, C-5 |
| CH | 5.80 | - | 75.3 | C=O, C-1, C-2, OCH₃ |
| OCH₃ | 3.80 | - | 53.1 | C=O, CH |
This table represents hypothetical data for illustrative purposes.
Solid-State NMR Spectroscopy for Crystalline Forms of Derivatives
For derivatives of this compound that exist as crystalline solids, solid-state NMR (ssNMR) provides invaluable information about the molecular structure and packing in the solid state. acs.orgresearchgate.net Unlike solution-state NMR, ssNMR can distinguish between different polymorphs, which can have significant differences in their physical properties. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of insensitive nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines. nih.gov
ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding, and can provide information on the conformation of the molecule within the crystal lattice, which may differ from its conformation in solution. acs.org
Illustrative Research Findings: Solid-State ¹³C NMR of a Crystalline Derivative
A comparative analysis of the solution and solid-state ¹³C NMR spectra of a crystalline derivative could reveal conformational differences.
| Carbon Atom | Solution ¹³C Shift (ppm) | Solid-State ¹³C Shift (ppm) | Observed Difference (ppm) |
| C=O | 170.5 | 172.1 | +1.6 |
| CH | 75.3 | 74.8 | -0.5 |
| C-1 | 128.9 | 129.5 | +0.6 |
| C-2 | 155.2 (d, J=250 Hz) | 156.0 (d, J=255 Hz) | +0.8 |
| C-3 | 122.4 | 123.0 | +0.6 |
| OCH₃ | 53.1 | 53.5 | +0.4 |
This table represents hypothetical data for illustrative purposes. The differences in chemical shifts can be attributed to packing effects and intermolecular interactions in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. alevelchemistry.co.ukmeasurlabs.com
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
ESI and APCI are soft ionization techniques that are commonly coupled with liquid chromatography (LC) and mass spectrometry. adcreviews.comaxispharm.com
Electrospray Ionization (ESI): ESI is well-suited for polar and thermally labile molecules. nih.gov It generates ions directly from a solution, typically producing protonated molecules [M+H]⁺ or other adducts. For derivatives of this compound, ESI would be the preferred method due to the polarity imparted by the ester group and halogen atoms.
Atmospheric Pressure Chemical Ionization (APCI): APCI is more suitable for less polar and more volatile compounds. axispharm.com The sample is first vaporized and then ionized through chemical reactions in the gas phase. While potentially applicable, ESI would likely provide better sensitivity for most derivatives of the target compound.
Illustrative Research Findings: HRMS Data for a Derivative
For a derivative with the formula C₁₀H₁₀ClFO₂, HRMS can confirm the elemental composition with high accuracy.
| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |
| [M+H]⁺ | 217.0435 | 217.0432 | -1.38 |
| [M+Na]⁺ | 239.0254 | 239.0251 | -1.26 |
This table represents hypothetical data for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Adducts
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), which is then fragmented to produce a spectrum of product ions. nih.gov This technique is invaluable for structural elucidation, as the fragmentation pattern provides a fingerprint of the molecule's structure. nih.gov For complex adducts of this compound derivatives, MS/MS can help to identify the nature of the adduct and its point of attachment.
Illustrative Research Findings: Proposed Fragmentation Pathway of a Derivative Adduct
Consider the [M+H]⁺ ion of a derivative. A plausible fragmentation pathway would involve the loss of methanol (B129727), followed by the loss of carbon monoxide.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 217.0435 | 185.0178 | CH₃OH | [M+H-CH₃OH]⁺ |
| 185.0178 | 157.0229 | CO | [M+H-CH₃OH-CO]⁺ |
This table represents hypothetical data for illustrative purposes.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mt.comsapub.org These techniques are complementary and can be used for rapid identification and for monitoring the progress of chemical reactions.
FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. spectroscopyonline.com It is particularly sensitive to polar bonds, such as the carbonyl (C=O) and carbon-oxygen (C-O) bonds in the ester group of this compound derivatives. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. gatewayanalytical.com It is highly sensitive to non-polar bonds and symmetric vibrations, such as the carbon-carbon bonds within the aromatic ring.
Illustrative Research Findings: Key Vibrational Frequencies for a Derivative
The FT-IR and Raman spectra of a this compound derivative would show characteristic bands for the key functional groups.
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| C=O (ester) | ~1740 (strong) | ~1740 (weak) | Stretching |
| C-O (ester) | ~1250, ~1100 (strong) | ~1250, ~1100 (moderate) | Stretching |
| C-Cl | ~750 (moderate) | ~750 (strong) | Stretching |
| C-F | ~1280 (strong) | ~1280 (weak) | Stretching |
| Aromatic C=C | ~1600, ~1480 (moderate) | ~1600, ~1480 (strong) | Stretching |
This table represents typical frequency ranges for the indicated functional groups.
Analysis of Characteristic Vibrational Modes of Substituted Phenylacetates
Key vibrational modes for substituted phenylacetates include:
Carbonyl (C=O) Stretching: The ester carbonyl group exhibits a strong absorption band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. The exact position is sensitive to the electronic effects of the phenyl ring substituents.
C-O-C Stretching: The ester C-O-C linkage gives rise to two characteristic stretching vibrations, an asymmetric stretch and a symmetric stretch, usually found in the 1250-1000 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the phenyl ring itself typically result in a group of bands in the 1600-1450 cm⁻¹ region.
C-Cl and C-F Stretching: The carbon-halogen bonds also have characteristic stretching frequencies. The C-Cl stretch is typically found in the 800-600 cm⁻¹ range, while the C-F stretch appears at higher wavenumbers, usually between 1400-1000 cm⁻¹.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to provide tentative vibrational assignments for complex molecules. nih.gov
Table 1: Characteristic Vibrational Modes for Substituted Phenylacetates This table presents a generalized summary of expected vibrational frequencies. Actual values for specific derivatives may vary.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (methyl) | 2990 - 2850 | IR, Raman |
| Carbonyl (C=O) Ester Stretch | 1750 - 1735 | IR (Strong), Raman (Weak) |
| Aromatic C=C Ring Stretch | 1620 - 1450 | IR, Raman |
| C-F Stretch | 1400 - 1000 | IR (Strong) |
| Asymmetric C-O-C Stretch | 1300 - 1150 | IR, Raman |
| Symmetric C-O-C Stretch | 1150 - 1000 | IR, Raman |
| C-Cl Stretch | 800 - 600 | IR (Strong) |
Application in Real-time Monitoring of Reaction Progress and Conversion
The synthesis of derivatives from this compound involves chemical transformations that can be monitored in real-time using spectroscopic methods. shimadzu.com Techniques like Raman and UV-Visible spectroscopy are particularly well-suited for in-situ monitoring because they can be performed directly in the reaction vessel using fiber-optic probes, eliminating the need for sample extraction. nih.govresearchgate.net
By tracking the intensity of a characteristic vibrational band of a reactant or product over time, one can generate a kinetic profile of the reaction. rsc.org For example, in a hydrolysis reaction of the ester, the disappearance of the ester's C=O stretching band and the appearance of a carboxylic acid's C=O band could be monitored simultaneously. This provides immediate insight into reaction rates, the presence of intermediates, and the point of reaction completion, which is crucial for process optimization and control. researchgate.net Multivariate data analysis can be applied to the collected spectra to quantify the concentrations of multiple components simultaneously, offering a comprehensive view of the reaction dynamics. nih.gov
X-ray Crystallography for Definitive Solid-State Structural Elucidation of Crystalline Derivatives or Co-crystals
While spectroscopy provides valuable information about molecular connectivity, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique is essential for the unambiguous structural confirmation of new crystalline derivatives of this compound.
Single-Crystal X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the atomic-level structure of a crystalline material. researchgate.net The process requires growing a suitable single crystal of the derivative, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional map of the electron density within the crystal. nih.gov
From this electron density map, the positions of individual atoms can be determined with high precision. The analysis yields a wealth of structural information, including:
Bond lengths and angles. meral.edu.mm
Torsional angles, which define the molecule's conformation.
The stereochemistry of chiral centers.
The arrangement of molecules within the crystal lattice (crystal packing).
Intermolecular interactions such as hydrogen bonds and halogen bonds. mdpi.com
This level of detail is unparalleled and serves as the ultimate proof of a compound's structure. The crystallographic data, often deposited in standardized formats like a Crystallographic Information File (CIF), provides a permanent and verifiable record of the compound's solid-state structure. rigaku.com
Powder X-ray Diffraction for Polymorphic Studies of Derivatives
Many organic compounds, including derivatives of this compound, can exist in more than one crystalline form, a phenomenon known as polymorphism. rigaku.com Polymorphs have the same chemical composition but differ in their crystal lattice arrangement. nih.gov These different solid forms can have distinct physical properties, such as solubility, melting point, and stability, which is of critical importance in fields like pharmaceuticals. nih.gov
Powder X-ray Diffraction (PXRD) is the primary analytical tool for identifying and characterizing polymorphs. nih.govmdpi.com In PXRD, a sample of the bulk crystalline powder is exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each polymorphic form will produce a unique and characteristic diffraction pattern, which serves as a fingerprint for that specific solid form. researchgate.net
By comparing the experimental PXRD pattern of a new batch to established patterns of known polymorphs, one can quickly identify the form present and check for phase purity. mdpi.com PXRD is also used to study phase transitions between polymorphs that can be induced by factors like temperature, humidity, or pressure. rigaku.com
Table 2: Illustrative Powder X-ray Diffraction (PXRD) Data for Two Hypothetical Polymorphs This table demonstrates how PXRD data can distinguish between different crystalline forms. The 2θ angles and relative intensities are unique to each polymorph.
| Polymorph A | Polymorph B | ||
| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |
| 8.5 | 100 | 9.2 | 85 |
| 12.1 | 65 | 11.5 | 100 |
| 15.3 | 40 | 16.8 | 50 |
| 17.0 | 80 | 18.4 | 95 |
| 21.8 | 55 | 22.1 | 30 |
| 25.6 | 75 | 26.0 | 60 |
Theoretical and Computational Chemistry Studies of Methyl 2 3 Chloro 2 Fluorophenyl Acetate and Its Reactivity
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic wavefunction. These methods offer insights into geometry, stability, and the electronic environment, which are key determinants of reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of the size of Methyl 2-(3-chloro-2-fluorophenyl)acetate. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface.
For substituted phenylacetates, DFT methods, such as B3LYP with a basis set like 6-31G* or larger, can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These geometric parameters are crucial for understanding steric and electronic effects imposed by the chloro and fluoro substituents on the phenyl ring and the methyl acetate (B1210297) group.
Energetic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity. In substituted aromatic compounds, electron-withdrawing groups like chlorine and fluorine can lower both HOMO and LUMO energies and influence the magnitude of the gap, thereby modulating the molecule's susceptibility to nucleophilic or electrophilic attack. nih.govmdpi.com
Table 1: Representative DFT-Calculated Properties for Substituted Aromatic Esters Note: This table presents typical data obtained for analogous compounds, as specific values for this compound are not publicly available. The values are illustrative of the outputs from DFT calculations.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.0 to 3.5 D | Measures overall polarity, affecting solubility and intermolecular forces |
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for calculating electronic energies, although at a significantly greater computational cost.
These high-accuracy calculations are particularly valuable for benchmarking the results of more economical methods like DFT. They can provide near-exact energies for conformational isomers, reaction transition states, and interaction energies. For a molecule like this compound, ab initio calculations could be used to precisely determine the rotational energy barrier around the C(aryl)-C(alkyl) bond, providing definitive data on the energetic cost of conformational changes. While computationally intensive, these methods are the gold standard for obtaining reliable energetic data where high precision is required.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It is calculated from the molecule's electron density and represents the net electrostatic effect of the nuclei and electrons at any point in the surrounding space. nih.gov By mapping the MEP onto the molecular surface, one can visualize regions of positive and negative potential. researchgate.netyoutube.com
For this compound, an MEP map would reveal:
Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. The most negative potential is typically located on the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs of electrons.
Positive Regions (Blue): These areas are electron-deficient and are attractive to nucleophiles. Positive potentials would be expected on the hydrogen atoms and, significantly, on the aromatic ring due to the electron-withdrawing effects of the fluorine and chlorine atoms. researchgate.net The region around the halogen atoms can exhibit complex behavior, sometimes showing a positive area known as a "sigma-hole," which can participate in halogen bonding. nih.gov
Neutral Regions (Green): These areas have a relatively balanced potential. researchgate.net
The MEP map provides a clear, intuitive guide to where the molecule is most likely to interact with other reagents, serving as a powerful predictor of regioselectivity in chemical reactions. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of Derivatives
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.gov This allows for the study of dynamic processes, conformational changes, and interactions with the environment, such as a solvent.
Exploration of Conformational Landscapes and Rotational Barriers
Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt through bond rotations and their relative stabilities. lumenlearning.com For this compound, key rotational bonds include the C(aryl)-C(alkyl) bond and the C-O bonds within the ester group.
MD simulations can explore the conformational landscape by simulating the molecule's motion over nanoseconds or longer. nih.gov This allows for the identification of low-energy, stable conformations and the transitions between them. The results can be used to generate a potential energy surface as a function of key dihedral angles, revealing the energy barriers to rotation. For example, studies on similar phenylacetate (B1230308) derivatives have shown that the orientation of the ester group relative to the phenyl ring is crucial for stability. acs.orgunife.it The presence of ortho-substituents like the fluorine atom in the target molecule would create significant steric hindrance, strongly influencing the preferred conformation and the height of the rotational barriers. lumenlearning.com
Table 2: Illustrative Rotational Barriers for Phenylacetate Analogs Note: This table provides representative energy values for rotational barriers in similar molecules to illustrate the type of data obtained from conformational analysis. Specific values for the titled compound would require dedicated simulation.
| Rotation Axis | Conformation Transition | Typical Energy Barrier (kcal/mol) | Primary Influencing Factor |
|---|---|---|---|
| C(aryl)-C(alkyl) | Staggered to Eclipsed | 4 - 8 | Steric hindrance from ortho-substituents |
| C(alkyl)-C(carbonyl) | Gauche to Anti | 2 - 5 | Dipole-dipole and steric interactions |
Solvent Effects on Reactivity and Stability
The solvent environment can have a profound impact on the stability of a molecule and the kinetics of its reactions. nih.govnih.gov Solvents can influence reactivity by stabilizing or destabilizing reactants, products, and transition states to different extents. rsc.org
MD simulations incorporating explicit solvent molecules (e.g., water, methanol (B129727), or DMSO) can provide a realistic model of these interactions. By analyzing the simulation, one can observe how solvent molecules arrange around the solute and calculate key thermodynamic properties like the free energy of solvation. For an ester like this compound, polar solvents would be expected to form strong interactions with the polar ester group, particularly through hydrogen bonding with the carbonyl oxygen.
Computational studies on related esters demonstrate that solvent polarity can alter conformational equilibria. acs.org A more polar solvent might stabilize a more polar conformer that is less favorable in the gas phase. Furthermore, in reaction modeling, explicit solvent simulations can reveal the specific role of solvent molecules in stabilizing charged transition states, which is critical for understanding reaction mechanisms in solution, such as in S_NAr reactions. nih.gov The choice of solvent can therefore be a key factor in controlling reaction rates and outcomes. rsc.org
Reaction Pathway Modeling and Transition State Search
The reactivity of this compound is primarily centered around the ester functional group and the activated benzylic position. Computational modeling of its reaction pathways, such as hydrolysis or nucleophilic substitution, is crucial for understanding its chemical behavior. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to map the potential energy surface (PES) of a reaction.
A key reaction of interest is the hydrolysis of the ester, which can be catalyzed by either acid or base. scilit.comic.ac.ukresearchgate.netnih.gov The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. researchgate.net This intermediate then collapses, expelling the methoxide (B1231860) as a leaving group to form a carboxylic acid, which is subsequently deprotonated in the basic medium. researchgate.net For acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. scilit.com
Another significant reaction pathway for this molecule is nucleophilic substitution at the benzylic carbon, which is activated by the adjacent phenyl ring and the electron-withdrawing ester group. The presence of halogen atoms (chloro and fluoro) on the phenyl ring further influences the reactivity by modulating the electronic properties of the ring and the stability of any potential intermediates or transition states. missouri.edu The SN2 reaction mechanism, for instance, would involve a backside attack by a nucleophile, leading to an inversion of stereochemistry at the benzylic carbon. missouri.eduscm.comrpi.edu The transition state in such a reaction is a high-energy, transient species where the nucleophile and the leaving group are both partially bonded to the central carbon atom. scm.com
Computational searches for transition states are critical to understanding the kinetics of these reactions. Methods like constrained geometry optimization or more advanced techniques are used to locate these saddle points on the PES. ufv.brmolcas.org Once a transition state is located, its structure provides valuable insights into the reaction mechanism, including bond-breaking and bond-forming processes. For the hydrolysis of an ester, the transition state would resemble a tetrahedral arrangement around the carbonyl carbon. researchgate.netnih.govresearchgate.net For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom. scm.com
Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational tool used to validate a calculated transition state and to confirm that it connects the correct reactants and products on the potential energy surface. missouri.eduscm.commolcas.orgmdpi.comyoutube.comresearchgate.net Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill towards both the reactants and the products. scm.commdpi.com This confirms the reaction mechanism and provides a detailed picture of the geometric and energetic changes that occur along the reaction pathway.
For the hydrolysis of this compound, an IRC analysis would trace the path from the tetrahedral-like transition state back to the ester and the nucleophile (e.g., hydroxide ion or water) and forward to the tetrahedral intermediate, which then proceeds to the final products (the carboxylate and methanol). researchgate.net The analysis provides a continuous profile of the energy and geometry along the reaction coordinate, allowing for a detailed examination of the mechanism. mdpi.com Any unexpected deviations or the pathway leading to incorrect products would indicate that the located transition state is not the correct one for the proposed mechanism.
Similarly, for an SN2 reaction at the benzylic position, the IRC would connect the pentacoordinate transition state to the reactants (the ester and the incoming nucleophile) and the products (the substituted product and the leaving group). missouri.edurpi.edu The shape of the IRC path can also reveal important details, such as whether the reaction is synchronous or asynchronous.
While specific docking studies for derivatives of this compound are not widely reported, the structural motif of a substituted phenyl ring attached to an acetic acid derivative is common in many biologically active molecules, including kinase inhibitors and anti-inflammatory agents. nih.govasiapharmaceutics.infomdpi.comnih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand might interact with a protein target at the molecular level.
Derivatives of this compound, particularly those where the ester is hydrolyzed to a carboxylic acid or converted to an amide, could be investigated as potential inhibitors of various enzymes. For instance, studies on N-(3-chloro-4-fluorophenyl) derivatives have shown potential as inhibitors for targets like monoamine oxidase-B (MAO-B), which is relevant in the context of Parkinson's disease. asiapharmaceutics.info In such studies, the chloro and fluoro substituents play a crucial role in the binding affinity, often participating in halogen bonding or other specific interactions within the active site of the protein.
The general approach in a docking study involves defining a binding site on the target protein and then computationally placing the ligand in various orientations and conformations within this site. A scoring function is then used to estimate the binding affinity for each pose. These scores, often expressed in kcal/mol, provide a relative ranking of different potential ligands or binding modes. For example, docking studies of various phenylacetic acid derivatives against targets like Pim kinase and urease have demonstrated the importance of substituent positions (ortho, meta, para) on the binding interactions. nih.govresearchgate.net
Below is a hypothetical data table illustrating the kind of results that might be obtained from a docking study of a derivative of this compound against a hypothetical kinase target.
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 2-(3-chloro-2-fluorophenyl)acetic acid | -8.5 | ARG 123, LYS 45 | Hydrogen Bond, Salt Bridge |
| N-methyl-2-(3-chloro-2-fluorophenyl)acetamide | -7.9 | LEU 88, VAL 34 | Hydrophobic Interaction |
| 2-(3-chloro-2-fluorophenyl)ethanol | -6.2 | SER 90 | Hydrogen Bond |
This table is illustrative and not based on reported experimental data.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for Derivatives
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). rpi.eduresearchgate.netmdpi.comljmu.ac.uk These models are valuable tools in medicinal chemistry and environmental science for predicting the properties of new, untested compounds. ljmu.ac.uknih.govnih.gov
For derivatives of this compound, QSAR models could be developed to predict their potential biological activities, such as anti-inflammatory or anticancer effects. asiapharmaceutics.inforesearchgate.net The models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. ufv.br
For example, a QSAR study on a series of halogenated phenols showed that descriptors like the octanol-water partition coefficient, the energy of the highest occupied molecular orbital (HOMO), and dipole moment correlated well with their acute toxicity. nih.gov Similarly, QSAR models for halogenated hydrocarbons have been developed to predict their toxicity. researchgate.net
QSPR models, on the other hand, could be used to predict physicochemical properties of derivatives of this compound, such as boiling point, solubility, or chromatographic retention times. rpi.edumdpi.comnih.govresearchgate.netnih.gov For instance, QSPR models have been successfully used to predict the retention indices of volatile organic compounds in chromatography. nih.gov
A typical QSAR/QSPR study involves the following steps:
Data Set Selection: A diverse set of compounds with accurately measured activity or property data is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates the descriptors with the activity/property. nih.gov
Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and an external test set. ufv.br
Below is an example of a QSAR equation that might be derived for a series of anti-inflammatory phenylacetate derivatives:
pIC50 = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.3
This equation is for illustrative purposes only.
The following table presents a hypothetical set of descriptors and predicted activity for a series of derivatives, illustrating the type of data used in QSAR/QSPR modeling.
| Derivative | logP | Molecular Weight | Dipole Moment | Predicted pIC50 |
| Derivative 1 | 2.5 | 200 | 2.1 | 4.5 |
| Derivative 2 | 3.1 | 220 | 2.5 | 4.9 |
| Derivative 3 | 2.8 | 210 | 1.9 | 4.2 |
This table is illustrative and not based on reported experimental data.
Chemical Reactivity and Derivatization Strategies for Methyl 2 3 Chloro 2 Fluorophenyl Acetate
Ester Hydrolysis and Transesterification Reactions
The methyl ester group in methyl 2-(3-chloro-2-fluorophenyl)acetate is a primary site for chemical modification, most commonly through hydrolysis or transesterification reactions. These transformations are fundamental in converting the ester to the corresponding carboxylic acid or to other ester derivatives, which can be crucial intermediates in the synthesis of more complex molecules.
Acid- and Base-Catalyzed Hydrolysis Kinetics
The hydrolysis of this compound to 2-(3-chloro-2-fluorophenyl)acetic acid can be achieved under both acidic and basic conditions. The kinetics of these reactions are influenced by the electronic properties of the substituents on the phenyl ring.
Base-Catalyzed Hydrolysis: The alkaline hydrolysis of esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. nih.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The rate of this reaction is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine and fluorine atoms on the phenyl ring of the target molecule, are expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis. chemrxiv.org Studies on substituted phenylacetates have shown that the hydrolysis is first order in both the ester and the hydroxide ion. rsc.org
For comparison, kinetic data for the alkaline hydrolysis of related substituted phenyl benzoates demonstrate the influence of ortho substituents. The presence of ortho-halogens can affect the reaction rate through a combination of inductive and steric effects. rsc.org
Interactive Table: Representative Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates in Aqueous n-Bu4NBr at 50°C rsc.org
| Substituent (X) in C₆H₅CO₂C₆H₄–X | k₂ (M⁻¹ s⁻¹) |
| H | 0.0123 |
| 3-Cl | 0.0432 |
| 4-F | 0.0211 |
| 2-Cl | 0.0098 |
| 2-F | 0.0234 |
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is also a well-established reaction, typically proceeding via an AAc2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water. The rate of acid-catalyzed hydrolysis is generally less sensitive to electronic effects of substituents on the phenyl ring compared to base-catalyzed hydrolysis.
Enzymatic Transesterification for Chiral Resolution
While this compound itself is achiral, the principles of enzymatic resolution are highly relevant for related chiral α-substituted phenylacetic acid esters. If a substituent were introduced at the α-carbon of the acetate (B1210297) moiety, a chiral center would be created. In such cases, enzymatic transesterification or hydrolysis can be a powerful tool for obtaining enantiomerically pure compounds.
Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic esters. nih.govmanchester.ac.uk These enzymes exhibit enantioselectivity, preferentially catalyzing the hydrolysis or transesterification of one enantiomer over the other. For instance, lipases from Candida species have been successfully used in the resolution of α-haloesters. manchester.ac.uk Similarly, serine carboxypeptidases have shown high activity and enantioselectivity in the resolution of sterically hindered α-substituted ester substrates. nih.gov The enzymatic resolution of fluorinated arylcarboxylic acids has also been demonstrated, yielding products with high enantiomeric purity. mdpi.com
Interactive Table: Enzymes Used in the Resolution of Related Ester Compounds
| Enzyme | Substrate Type | Application | Reference |
| Lipoprotein Lipase | α-Sulfinyl Esters | Kinetic Resolution | nih.gov |
| Amano Lipase PS | Fluorinated Arylcarboxylic Acid Esters | Kinetic Resolution | mdpi.com |
| Phosphotriesterase (PTE) | Chiral Phosphinate Esters | Stereoselective Hydrolysis | tamu.edu |
| Candida lipolytica ester hydrolase (CLEH) | α-Tertiary-Substituted Carboxylic Acid Esters | Kinetic Resolution | nih.gov |
Nucleophilic and Electrophilic Aromatic Substitution on the Fluorochlorophenyl Ring
The 3-chloro-2-fluorophenyl ring of the title compound is susceptible to both nucleophilic and electrophilic aromatic substitution, allowing for further functionalization of the aromatic core. The regioselectivity of these reactions is dictated by the directing effects of the existing halogen substituents.
Regioselectivity and Stereoselectivity in Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups, such as fluorine and chlorine, activates the aromatic ring towards nucleophilic attack. In SNAr reactions, a potent nucleophile displaces one of the halogen atoms. The fluorine atom, being more electronegative, generally makes the carbon to which it is attached more susceptible to nucleophilic attack. However, the chlorine atom is typically a better leaving group. The regioselectivity of SNAr on polyhalogenated benzenes can be complex and is influenced by the reaction conditions and the nature of the nucleophile. youtube.com In many cases, substitution occurs at the position most activated by electron-withdrawing groups. researchgate.net For 1-chloro-2-fluorobenzene (B165100) derivatives, nucleophilic attack often occurs at the carbon bearing the fluorine atom, with the regioselectivity also being influenced by the positions of other substituents. nih.gov
Electrophilic Aromatic Substitution: The halogen atoms on the phenyl ring are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. The fluorine atom is a weak deactivator, while chlorine is a stronger deactivator. The combined effect of the 2-fluoro and 3-chloro substituents would direct incoming electrophiles to the positions ortho and para to each halogen. The most likely positions for electrophilic attack would be C-4 (para to the fluorine and ortho to the chlorine) and C-6 (ortho to the fluorine). The precise outcome would depend on the specific electrophile and reaction conditions. researchgate.net
Directed Ortho-Metalation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.org
Fluorine is known to be a potent directing group for ortho-metalation. researchgate.net In the case of this compound, the fluorine atom at the C-2 position can direct lithiation to the C-6 position. The ester moiety itself can also act as a directing group, though it is susceptible to nucleophilic attack by the organolithium base. To circumvent this, the reaction is typically carried out at low temperatures. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or silyl (B83357) halides, to introduce a new functional group at the C-6 position with high regioselectivity. uwindsor.ca
Functional Group Interconversions of the Methyl Ester and Aryl Halides
Beyond the reactions described above, the functional groups of this compound can be interconverted to access a wider range of derivatives.
Methyl Ester Interconversions:
Amidation: The methyl ester can be converted to the corresponding amide by reaction with an amine. This reaction can be carried out directly or via the hydrolysis of the ester to the carboxylic acid followed by amide coupling.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3-chloro-2-fluorophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Grignard Reaction: Reaction with Grignard reagents can convert the methyl ester into a tertiary alcohol.
Aryl Halide Interconversions: The chlorine and fluorine atoms on the aromatic ring can be replaced through various transition-metal-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst can replace the chlorine atom with an aryl or alkyl group.
Buchwald-Hartwig Amination: The chlorine atom can be substituted with an amine using a palladium catalyst and a suitable ligand.
Sonogashira Coupling: A terminal alkyne can be coupled at the position of the chlorine atom using a palladium/copper co-catalyst system.
These functional group interconversions significantly expand the synthetic utility of this compound, making it a valuable building block in medicinal chemistry and materials science.
Reduction and Oxidation Reactions of the Ester Moiety
The ester group of this compound can undergo both reduction and hydrolysis, leading to the corresponding alcohol and carboxylic acid, respectively. These transformations are fundamental in elaborating the core structure for the synthesis of more complex molecules.
Reduction:
The reduction of the ester to an alcohol, 2-(3-chloro-2-fluorophenyl)ethanol, can be achieved using strong reducing agents. While specific literature on the reduction of this compound is not abundant, analogous reductions of similar phenylacetic acid esters are well-documented. Commonly employed reagents for this transformation include lithium aluminium hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction typically proceeds at room temperature or with gentle heating to afford the primary alcohol in good yield.
Another potential reducing agent is sodium borohydride (B1222165) (NaBH₄), although it is generally less reactive towards esters compared to LiAlH₄. The reactivity of NaBH₄ can be enhanced by the addition of activating agents such as methanol (B129727) or by performing the reaction at elevated temperatures.
Hydrolysis (A form of Oxidation):
The hydrolysis of the methyl ester to its corresponding carboxylic acid, (3-chloro-2-fluorophenyl)acetic acid, is a common and crucial transformation. This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification): This is a widely used method involving the treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a co-solvent like methanol or ethanol (B145695) to ensure the miscibility of the ester. The resulting carboxylate salt is then acidified with a strong mineral acid, like hydrochloric acid (HCl), to precipitate the carboxylic acid.
Acid-catalyzed hydrolysis: This method involves heating the ester in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid, in an aqueous medium. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
The choice between acid and base-catalyzed hydrolysis often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
A summary of the reduction and hydrolysis products is presented in the table below.
| Starting Material | Reaction | Reagents | Product |
| This compound | Reduction | 1. LiAlH₄, THF2. H₂O | 2-(3-chloro-2-fluorophenyl)ethanol |
| This compound | Hydrolysis | 1. NaOH, H₂O/MeOH2. HCl | (3-chloro-2-fluorophenyl)acetic acid |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation
The chloro-substituted aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of derivatives.
Suzuki Coupling:
The Suzuki coupling reaction involves the reaction of the aryl chloride with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming C-C bonds. For this compound, a Suzuki coupling could be envisioned to replace the chlorine atom with various aryl or vinyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Typical catalysts include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with a phosphine (B1218219) ligand like SPhos or XPhos. A variety of bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), are used to facilitate the transmetalation step.
Sonogashira Coupling:
The Sonogashira coupling is a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, typically in the presence of a copper(I) co-catalyst. This reaction provides a direct route to arylalkynes. By subjecting this compound to Sonogashira coupling conditions, the chlorine atom can be substituted with an alkynyl group, leading to the formation of a C(sp²)-C(sp) bond. Common catalysts for this transformation are similar to those used in Suzuki coupling, with the addition of a copper salt like copper(I) iodide (CuI). An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is typically used as the solvent and base.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the reaction of an aryl halide with a primary or secondary amine. Applying this methodology to this compound would enable the introduction of a wide range of amino functionalities at the C3 position of the phenyl ring. This reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
The table below summarizes the potential cross-coupling reactions for this compound.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | C-C | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | C-C | Arylalkyne derivative |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | C-N | Arylamine derivative |
Synthesis of Advanced Intermediates and Scaffolds via this compound
The strategic functionalization of this compound through the reactions described above paves the way for the synthesis of more complex molecular architectures, including heterocyclic systems and materials science building blocks.
Cyclization Reactions and Heterocycle Synthesis
The derivatives of this compound are valuable precursors for the synthesis of a variety of heterocyclic compounds. The specific heterocycle formed depends on the nature of the functional groups introduced onto the phenylacetic acid scaffold.
For instance, if the chlorine atom is replaced by an amino group via a Buchwald-Hartwig reaction, the resulting aminophenylacetic acid ester can undergo intramolecular cyclization to form lactams. If a Sonogashira coupling is performed to introduce an alkyne, subsequent intramolecular reactions, potentially catalyzed by transition metals, could lead to the formation of indole (B1671886) or other fused heterocyclic systems, depending on the other substituents present.
Furthermore, the carboxylic acid obtained from hydrolysis of the ester can be activated (e.g., as an acid chloride or with coupling agents) and reacted with binucleophiles to construct various heterocycles. For example, reaction with a 1,2-diamine could lead to the formation of a benzodiazepine (B76468) ring system, a privileged scaffold in medicinal chemistry.
Polymerization Precursors and Material Science Building Blocks (if applicable)
While direct applications of this compound as a polymerization precursor are not widely reported, its derivatives hold potential as monomers for the synthesis of specialized polymers.
For example, after conversion to the corresponding di-functionalized monomer, such as a diaminophenylacetic acid derivative (by replacing the chlorine and, for instance, a group on the acetate moiety), it could potentially be used in polycondensation reactions to form polyamides or polyimides. The presence of the fluorine atom could impart unique properties to the resulting polymer, such as increased thermal stability, chemical resistance, and altered electronic properties.
Similarly, if the molecule is functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, through cross-coupling reactions, it could serve as a monomer in addition polymerization reactions. The resulting polymers would feature the 3-chloro-2-fluorophenylacetate side chain, which could influence the physical and chemical properties of the material.
The development of such materials would depend on the specific properties desired and the synthetic feasibility of preparing the necessary functionalized monomers from this compound.
Table of Compounds Mentioned:
| Compound Name |
| This compound |
| 2-(3-chloro-2-fluorophenyl)ethanol |
| (3-chloro-2-fluorophenyl)acetic acid |
| Lithium aluminium hydride |
| Tetrahydrofuran |
| Diethyl ether |
| Sodium borohydride |
| Methanol |
| Sodium hydroxide |
| Potassium hydroxide |
| Ethanol |
| Hydrochloric acid |
| Sulfuric acid |
| Palladium(II) acetate |
| Tetrakis(triphenylphosphine)palladium(0) |
| SPhos |
| XPhos |
| Potassium carbonate |
| Potassium phosphate |
| Copper(I) iodide |
| Triethylamine |
| Diisopropylethylamine |
| BINAP |
| Xantphos |
| Sodium tert-butoxide |
| Lithium bis(trimethylsilyl)amide |
| Pd₂(dba)₃ |
| 1,2-diamine |
| Benzodiazepine |
| Polyamide |
| Polyimide |
| Vinyl group |
| Acrylate group |
This compound serves as a versatile intermediate in organic synthesis due to the presence of multiple reactive sites. The ester functional group, the substituted aromatic ring, and the benzylic position provide numerous opportunities for chemical modification. This section delves into the reactivity of the ester moiety and the use of cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds.
Reduction and Oxidation Reactions of the Ester Moiety
The ester group in this compound can be readily transformed through reduction and hydrolysis, yielding the corresponding alcohol and carboxylic acid, respectively. These derivatives are crucial building blocks for synthesizing more intricate molecules.
Reduction:
The ester can be reduced to 2-(3-chloro-2-fluorophenyl)ethanol. This transformation is typically accomplished using potent reducing agents. While specific literature on the reduction of this exact compound is limited, the reduction of analogous phenylacetic acid esters is a well-established procedure. Lithium aluminium hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether is a common reagent for this purpose. The reaction generally proceeds smoothly at room temperature or with gentle heating to produce the primary alcohol in high yield.
Alternatively, sodium borohydride (NaBH₄) can be used, although it is generally less reactive towards esters. Its reactivity can be boosted by adding activators like methanol or by conducting the reaction at higher temperatures.
Hydrolysis (A form of Oxidation):
Hydrolysis of the methyl ester to (3-chloro-2-fluorophenyl)acetic acid is a fundamental and frequently employed reaction. acs.orgrsc.org This process can be catalyzed by either an acid or a base.
Base-catalyzed hydrolysis (saponification): This widely used method involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. To ensure the ester's solubility, a co-solvent like methanol or ethanol is often used. The resulting carboxylate salt is subsequently neutralized with a strong mineral acid, like hydrochloric acid (HCl), to precipitate the carboxylic acid. acs.org
Acid-catalyzed hydrolysis: This method entails heating the ester with a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. acs.org This reaction is reversible, and using a large excess of water can shift the equilibrium towards the formation of the carboxylic acid.
The choice between these two methods often hinges on the presence of other functional groups in the molecule that might be sensitive to the specific reaction conditions.
A summary of these transformations is provided in the table below.
| Starting Material | Reaction | Reagents | Product |
| This compound | Reduction | 1. LiAlH₄, THF2. H₂O | 2-(3-chloro-2-fluorophenyl)ethanol |
| This compound | Hydrolysis | 1. NaOH, H₂O/MeOH2. HCl | (3-chloro-2-fluorophenyl)acetic acid |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation
The chloro-substituted aromatic ring of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of derivatives. libretexts.orguwindsor.carsc.orgnih.gov
Suzuki Coupling:
The Suzuki coupling reaction pairs the aryl chloride with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction is exceptionally versatile for forming C-C bonds. In the case of this compound, Suzuki coupling can be employed to substitute the chlorine atom with various aryl or vinyl groups. libretexts.org The success of the reaction is highly dependent on the careful selection of the catalyst, ligand, and base to maximize yield and minimize side reactions. Typical catalysts include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often used with a phosphine ligand like SPhos or XPhos. A range of bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are utilized to promote the transmetalation step. libretexts.org
Sonogashira Coupling:
The Sonogashira coupling is a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, usually with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgacs.orgrsc.orgtcichemicals.com This reaction offers a direct pathway to arylalkynes. By subjecting this compound to Sonogashira coupling conditions, the chlorine atom can be replaced with an alkynyl group, forming a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.orgtcichemicals.com The catalysts for this transformation are similar to those used in Suzuki coupling, with the addition of a copper salt like copper(I) iodide (CuI). An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), typically serves as both the solvent and the base. acs.orgrsc.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forging C-N bonds. rsc.orgresearchgate.netthieme-connect.comgoogle.comtandfonline.com It facilitates the reaction of an aryl halide with a primary or secondary amine. Applying this method to this compound allows for the introduction of a diverse range of amino functionalities at the C3 position of the phenyl ring. rsc.orgthieme-connect.comtandfonline.com This reaction necessitates a palladium catalyst, an appropriate phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.netgoogle.com
The table below outlines these potential cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | C-C | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | C-C | Arylalkyne derivative |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | C-N | Arylamine derivative |
Synthesis of Advanced Intermediates and Scaffolds via this compound
The strategic functionalization of this compound via the reactions detailed above opens up pathways to more complex molecular structures, including heterocyclic systems and building blocks for materials science.
Cyclization Reactions and Heterocycle Synthesis
Derivatives of this compound are valuable precursors for synthesizing a variety of heterocyclic compounds. mdpi.comsigmaaldrich.comnih.gov The specific heterocycle formed is determined by the functional groups introduced onto the phenylacetic acid framework.
For example, replacing the chlorine atom with an amino group through a Buchwald-Hartwig amination yields an aminophenylacetic acid ester. This intermediate can then undergo intramolecular cyclization to form a lactam. nih.govgoogle.com If a Sonogashira coupling is used to introduce an alkyne, subsequent intramolecular reactions, potentially catalyzed by transition metals, could lead to the formation of indoles or other fused heterocyclic systems, depending on the other substituents present.
Furthermore, the carboxylic acid obtained from the ester hydrolysis can be activated (e.g., as an acid chloride or with coupling agents) and reacted with binucleophiles to construct various heterocycles. For instance, reaction with a 1,2-diamine could lead to the formation of a benzodiazepine ring system, a privileged scaffold in medicinal chemistry.
Polymerization Precursors and Material Science Building Blocks (if applicable)
While direct use of this compound as a polymerization precursor is not common, its derivatives show promise as monomers for creating specialized polymers.
For instance, after converting it to a di-functionalized monomer, such as a diaminophenylacetic acid derivative (by replacing the chlorine and modifying the acetate moiety), it could potentially be used in polycondensation reactions to form polyamides or polyimides. dakenchem.comelsevierpure.comresearchgate.netdtic.milvt.eduresearchgate.net The presence of the fluorine atom could bestow unique properties upon the resulting polymer, such as enhanced thermal stability, chemical resistance, and modified electronic characteristics.
Similarly, if the molecule is functionalized with polymerizable groups like vinyl or acrylate moieties via cross-coupling reactions, it could act as a monomer in addition polymerization. The resulting polymers would feature the 3-chloro-2-fluorophenylacetate side chain, which would likely influence the material's physical and chemical properties.
The development of such materials would be contingent on the desired properties and the synthetic viability of preparing the necessary functionalized monomers from this compound.
Strategic Role in Multi Step Synthesis of Complex Chemical Entities
Application as a Core Building Block in Advanced Pharmaceutical Intermediates Synthesis
The structural motif of a substituted phenylacetic acid is prevalent in a wide array of biologically active molecules. inventivapharma.com Consequently, Methyl 2-(3-chloro-2-fluorophenyl)acetate and its corresponding carboxylic acid are of significant interest in medicinal chemistry and drug discovery.
Precursor for Active Pharmaceutical Ingredients (APIs) with Substituted Phenyl Moieties
While direct public domain evidence explicitly naming this compound as a precursor in the synthesis of a specific commercialized Active Pharmaceutical Ingredient (API) is limited, the closely related compound, 2-(3-chloro-2-fluorophenyl)acetic acid, is a known building block. The ester form, this compound, is a direct derivative and a common intermediate in synthetic pathways leading to such APIs. The substituted phenylacetic acid framework is a key component in a variety of therapeutic agents. inventivapharma.com
The synthesis of complex pharmaceutical compounds often involves the strategic use of such intermediates to construct the final molecular architecture. The chloro and fluoro substituents on the phenyl ring of this compound can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its efficacy, metabolic stability, and bioavailability.
Exploration of Bioisosteric Replacements in Lead Optimization
Integration into Agrochemical Intermediate Synthesis
The utility of substituted phenylacetic acid derivatives extends beyond pharmaceuticals into the realm of agrochemicals, where they can serve as precursors to a range of crop protection agents.
Precursor for Herbicides, Insecticides, and Fungicides
Substituted phenylacetic acid derivatives are recognized as important starting materials for the synthesis of herbicides and pesticides. google.com While specific examples detailing the use of this compound in the production of commercial agrochemicals are not prominently documented in publicly accessible literature, the general class of compounds is known to be utilized in this sector. The specific halogen substitution pattern of this compound could be leveraged to develop new active ingredients with desired herbicidal, insecticidal, or fungicidal properties.
Structure-Activity Relationship Studies for Agrochemical Target Systems
The development of new agrochemicals relies heavily on understanding the relationship between a molecule's structure and its biological activity. By systematically modifying the structure of a lead compound and observing the effects on its efficacy, researchers can design more potent and selective agents. Derivatives of this compound could be synthesized and tested to probe the structure-activity relationships for specific agrochemical targets. The variation of substituents on the phenyl ring can impact factors such as target binding, translocation within the plant, and environmental persistence.
Utilization in the Synthesis of Fine Chemicals and Specialty Materials
Beyond its role in the life sciences, this compound and similar compounds are valuable intermediates in the broader chemical industry for the production of fine chemicals and specialty materials. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as starting materials for specialty chemicals.
The reactivity of the ester group and the potential for transformations on the aromatic ring make this compound a versatile building block for the synthesis of a variety of organic compounds. These could include dyes, pigments, and other materials with specific desired properties. The presence of both chlorine and fluorine atoms can impart unique characteristics to the final products, such as altered solubility, thermal stability, or electronic properties.
Dyes and Pigments
While direct evidence of this compound being used as a precursor for dyes and pigments is limited, the broader class of substituted aromatic compounds is fundamental to the synthesis of many colorants. Azo dyes, for instance, which represent a large group of synthetic colorants, are synthesized through the diazotization of an aromatic amine and its subsequent coupling with a suitable coupling component nih.gov.
Structurally related compounds, such as substituted phenols and anilines, are common starting materials in the production of new acid dyes and their metal complexes for applications like leather dyeing redalyc.org. The synthesis often involves multi-step processes where the functional groups on aromatic precursors dictate the final color and properties of the dye. For example, halogenated indoles are used in the biocatalytic production of indigoid pigments, including the historic Tyrian purple (6,6′-dibromoindigo) mdpi.com. The halogen atoms serve as key functional groups in these precursors.
Furthermore, complex fluorescent dyes, such as emissive europium(III) complexes, are built from polydentate ligands that are often synthesized from substituted aromatic precursors. These syntheses can involve multi-step routes that include Sonogashira coupling and other advanced organic reactions where the specific substitution pattern on the aromatic rings is crucial for the final photophysical properties of the dye researchgate.net. The functional profile of this compound makes it a plausible, though not widely documented, candidate for similar synthetic strategies.
Advanced Polymer Monomers and Functional Materials
The application of substituted aromatic compounds as monomers or precursors for functional polymers is a well-established area of materials science. The specific halogen and ester functionalities on molecules like this compound are characteristic of building blocks used to create polymers with tailored electronic and physical properties.
Research has demonstrated the synthesis and copolymerization of various halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates researchgate.net. These compounds, which are structurally related to phenylacetates, are prepared through Knoevenagel condensation of substituted benzaldehydes with 2-methoxyethyl cyanoacetate researchgate.net. The resulting monomers can then be copolymerized with other monomers, such as styrene, to produce copolymers with specific compositions and properties researchgate.net. The halogen substituents on the phenyl ring influence the reactivity of the monomers and the characteristics of the final polymer.
Similarly, derivatives of poly(1,4-phenylenevinylene) (PPV), a key material in light-emitting diodes (LEDs), are often synthesized via a precursor polymer route rsc.orgresearchgate.net. This process involves creating a soluble precursor polymer that can be processed into a film before being converted to the final insoluble, conjugated polymer rsc.orgresearchgate.net. The synthesis of these precursors often starts with substituted aromatic compounds that allow for the construction of the desired polymer backbone. The substituents on the phenyl rings, including halogens and alkoxy groups, are critical for tuning the electronic properties and processability of the resulting materials rsc.orgresearchgate.net.
The adaptability of polymers like aliphatic polyketones, which can be easily functionalized via reactions like the Paal–Knorr reaction, further highlights the importance of versatile building blocks acs.org. The introduction of specific aromatic moieties can be used to tailor the polymer for applications such as the adsorption of pollutants, where interactions like π-π stacking with the target molecules are desired acs.org.
Given these examples, it is conceivable that this compound could serve as a precursor for the synthesis of specialized monomers. Through a series of synthetic transformations, the phenylacetate (B1230308) moiety could be converted into a polymerizable group, leading to the creation of advanced functional materials.
Future Research Directions and Emerging Paradigms in Methyl 2 3 Chloro 2 Fluorophenyl Acetate Chemistry
Sustainable and Green Synthesis of Methyl 2-(3-chloro-2-fluorophenyl)acetate
The principles of green chemistry, which emphasize waste prevention, energy efficiency, and the use of renewable resources, are poised to revolutionize the synthesis of complex molecules like this compound. utah.edu
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Future research could explore solvent-free esterification methods to produce this compound from 2-(3-chloro-2-fluorophenyl)acetic acid. researchgate.netrsc.org Surfactant-combined catalysts, for example, have shown promise in facilitating esterifications at room temperature without the need for any solvent, which significantly reduces the environmental impact of the process. nih.gov
Furthermore, the reliance on petroleum-based starting materials is a major sustainability challenge. Lignin (B12514952), the most abundant natural source of aromatic compounds, presents a promising renewable feedstock. pharm.or.jpnih.gov Future research could focus on developing selective depolymerization and functionalization pathways to convert lignin-derived aromatic monomers into precursors for this compound. nih.govosti.govresearchgate.net For instance, developing methods for the controlled breakdown of lignin to yield compounds like 3-chloro-2-fluorotoluene (B1362875) would be a significant step towards a bio-based synthesis of the target molecule. rsc.orgnih.gov
Below is a hypothetical comparison of traditional versus a potential lignin-based solvent-free approach for the synthesis of a key precursor.
| Parameter | Traditional Synthesis (e.g., from Benzene) | Lignin-Based, Solvent-Free Synthesis (Projected) |
| Starting Material | Petroleum-derived aromatics | Renewable lignin pharm.or.jpnih.gov |
| Solvent Use | High (e.g., chlorinated solvents, ethers) | Minimal to none researchgate.netnih.gov |
| Energy Input | Often requires high temperatures and pressures | Potentially lower energy requirements |
| Waste Generation | Significant, including hazardous byproducts | Reduced waste, potentially biodegradable |
This table presents a conceptual comparison. Specific data would depend on the development of a viable lignin-to-product pathway.
Photochemical and electrochemical methods offer powerful alternatives to traditional synthesis, often proceeding under mild conditions and with high selectivity, thereby reducing energy consumption and waste. nih.govmdpi.com
Photochemistry: The use of visible light as a clean and abundant energy source is a rapidly growing area in organic synthesis. Photocatalytic C-H functionalization could be a future route to introduce the acetate (B1210297) moiety onto a 3-chloro-2-fluorotoluene precursor. nih.gov Furthermore, photocatalytic carboxylation of suitable precursors with CO2 represents a highly sustainable approach to creating the carboxylic acid functionality. rsc.orgrsc.org Recyclable heterogeneous photocatalysts, such as graphitic carbon nitride (g-C3N4), could further enhance the green credentials of such processes. nih.gov
Electrochemistry: Electrochemical synthesis replaces hazardous and expensive chemical oxidants and reductants with clean electrical energy. researchgate.netnih.gov An electrochemical approach could be envisioned for the α-arylation of a methyl acetate derivative with a suitable 3-chloro-2-fluorophenyl precursor. researchgate.net The mechanism of such reactions often involves the generation of radical ions under controlled potential, offering a high degree of selectivity. nih.govnih.gov
A potential electrochemical synthesis could involve the following key steps, as illustrated by analogous reactions in the literature:
| Step | Description | Potential Advantage |
| 1. Anodic Oxidation | Generation of a radical cation from an electron-rich arene (e.g., a derivative of 3-chloro-2-fluorobenzene). nih.gov | Avoids harsh chemical oxidants. |
| 2. Nucleophilic Attack | Reaction of the radical cation with a nucleophile, such as a methyl acetate enolate. | High selectivity due to controlled potential. |
| 3. Final Product Formation | Subsequent reaction steps to yield this compound. | Can often be performed in a one-pot fashion. researchgate.net |
This table outlines a plausible electrochemical pathway based on established principles.
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new catalysts is central to advancing the synthesis of specialty chemicals. For this compound, future research will likely focus on catalysts that offer higher selectivity, efficiency, and recyclability.
While this compound itself is not chiral, the development of chiral derivatives could be of significant interest for pharmaceutical applications. Asymmetric synthesis of related α-aryl compounds has been achieved using chiral phosphine (B1218219) ligands in transition-metal-catalyzed reactions. pharm.or.jpnih.govnih.gov Future research could explore the use of chiral monodentate or bidentate phosphine ligands in, for example, a palladium-catalyzed asymmetric α-arylation of methyl acetate with a 3-chloro-2-fluorophenyl electrophile. The design of ligands that can effectively control the stereochemistry of the reaction would be a key focus. pharm.or.jpnih.gov
To improve the sustainability and cost-effectiveness of the synthesis, the development of immobilized and recyclable catalysts is crucial. Palladium catalysts, which are often used in cross-coupling reactions relevant to the synthesis of this molecule, can be expensive and pose contamination risks to the final product. Immobilizing palladium on solid supports would facilitate its recovery and reuse. nih.gov
| Catalyst System | Potential Application in Synthesis | Key Advantages |
| Immobilized Palladium | α-arylation of a methyl acetate derivative with a 3-chloro-2-fluorophenyl halide. researchgate.netnih.gov | Ease of separation, reusability, reduced metal contamination. |
| Recyclable Photocatalyst | C-H functionalization of 3-chloro-2-fluorobenzene followed by carboxymethylation. nih.gov | Use of light as a clean energy source, catalyst can be recovered and reused. |
| Chiral Phosphine Ligands | Asymmetric synthesis of chiral derivatives of this compound. pharm.or.jpnih.gov | Access to enantiomerically pure compounds for potential pharmaceutical use. |
This table provides examples of advanced catalytic systems and their potential applications.
Exploration of Unconventional Reactivity and New Reaction Pathways
Moving beyond established synthetic methods, the exploration of unconventional reactivity and novel reaction pathways holds the key to breakthrough innovations in the synthesis of this compound.
The unique electronic properties of fluorinated aromatic compounds can lead to unconventional reactivity. Future research could investigate the direct C-H functionalization of 3-chloro-2-fluorobenzene or related precursors. nih.gov This approach would bypass the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes. Photocatalysis has emerged as a powerful tool for C-H functionalization, enabling the formation of C-C bonds under mild conditions. nih.gov
Another emerging area is the development of novel carboxylation reactions using carbon dioxide as a C1 source. rsc.orgrsc.org A futuristic approach could involve the direct photocatalytic arylcarboxylation of an unactivated alkene with CO2, followed by esterification to yield the target molecule. rsc.org
Finally, the development of tandem or one-pot reactions that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce waste. A potential future synthesis could involve a one-pot procedure that combines a C-H activation/functionalization step with a subsequent esterification, all within a single reaction vessel.
The exploration of these future research directions will not only lead to more sustainable and efficient methods for producing this compound but also contribute to the broader advancement of synthetic organic chemistry.
Mechanistic Discoveries Leading to Unforeseen Transformations
While the primary reactivity of "this compound" is centered around its ester and activated methylene (B1212753) groups, a deeper investigation into its reaction mechanisms is likely to reveal unexpected chemical transformations. The interplay of the chloro and fluoro substituents on the phenyl ring creates a unique electronic and steric environment that can influence reaction pathways in subtle yet profound ways.
Future mechanistic studies could focus on:
Halogen-Dance Reactions: The potential for the migration of the chloro and fluoro substituents under specific reaction conditions, such as the presence of strong bases or organometallic reagents, remains an underexplored area. Understanding the kinetics and thermodynamics of such rearrangements could lead to the development of novel synthetic routes to other polysubstituted aromatic compounds.
Benzyne (B1209423) Intermediates: The generation of benzyne intermediates from aryl halides is a powerful tool in organic synthesis. A detailed study of the conditions required to generate the corresponding benzyne from "this compound" could open up avenues for the synthesis of highly functionalized aromatic systems through cycloaddition reactions.
Catalyst-Substrate Interactions: A thorough investigation into the interactions between various catalysts (e.g., transition metals, organocatalysts) and the substrate can lead to the discovery of new catalytic cycles and unforeseen reactivity. For instance, the coordination of the fluorine or chlorine atom to a metal center could trigger novel activation modes.
The study of related substituted phenylacetic acids has shown that the nature and position of substituents can significantly impact reactivity. For example, in the synthesis of substituted phenylacetic acid derivatives via Suzuki coupling, the presence of electron-withdrawing groups was found to affect the reaction efficiency, with the choice of base playing a crucial role. inventivapharma.com
Machine Learning and AI-Driven Retrosynthesis for Novel Routes
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of synthetic routes for complex molecules, including derivatives of "this compound". nih.govnih.gov Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a complex task that can be significantly enhanced by computational tools. nih.govnih.gov
Identify Novel Disconnections: By analyzing vast databases of chemical reactions, AI algorithms can propose unconventional bond disconnections that a human chemist might overlook, leading to more efficient and innovative synthetic pathways.
Predict Reaction Outcomes: Machine learning models can be trained to predict the likelihood of success for a given reaction, considering factors such as substrate compatibility, reagent selection, and reaction conditions. This can save significant time and resources in the laboratory.
| Target Derivative | Potential AI-Suggested Disconnection | Key Precursors |
| Complex polycyclic structure | C-C bond formation via novel cross-coupling | "this compound", functionalized heterocyclic boronic acid |
| Chiral amino acid derivative | Asymmetric amination | "this compound", chiral amine source |
| Novel polymerizable monomer | Esterification with functionalized alcohol | "this compound", diol or other multifunctional alcohol |
Interdisciplinary Applications and Collaborative Research Opportunities
The future development of the chemistry surrounding "this compound" will likely be characterized by increased collaboration between organic chemists and researchers in other scientific disciplines. The unique combination of reactive functional groups and the substituted phenyl ring makes this compound an attractive building block for a wide range of applications.
Bridging Organic Synthesis with Materials Science and Chemical Biology
The structural motifs present in "this compound" make it a promising candidate for the synthesis of novel functional materials and chemical probes for biological systems.
Materials Science: The phenylacetate (B1230308) core can be incorporated into polymer backbones or side chains to create materials with tailored properties. The presence of halogen atoms can influence properties such as flame retardancy, thermal stability, and refractive index. For example, fluorinated polymers are known for their unique properties, and this compound could serve as a valuable monomer or additive. google.com Collaborative research with materials scientists could lead to the development of novel polymers, liquid crystals, or organic light-emitting diode (OLED) materials.
Chemical Biology: The 3-chloro-2-fluorophenyl group is a feature in some bioactive molecules. "this compound" can serve as a starting point for the synthesis of chemical probes to study biological processes. nih.govnih.govefmc.info For instance, it could be used to create libraries of small molecules for screening against various biological targets. The ester group provides a convenient handle for attaching reporter groups such as fluorophores or affinity tags. Collaborations with chemical biologists could lead to the discovery of new enzyme inhibitors, receptor ligands, or imaging agents.
High-Throughput Experimentation and Automation in Discovery Research
To accelerate the discovery of new reactions and applications for "this compound," high-throughput experimentation (HTE) and laboratory automation will be indispensable tools. These technologies allow for the rapid screening of a large number of reaction conditions or compound variations in a parallel fashion.
Reaction Optimization: HTE can be used to quickly identify the optimal conditions (e.g., catalyst, solvent, temperature, and stoichiometry) for a given transformation involving "this compound." This can dramatically reduce the time required for methods development.
Library Synthesis: Automated synthesis platforms can be employed to generate large libraries of derivatives of "this compound" for biological screening or materials testing. nih.gov For example, a robotic system could perform a series of parallel amidations or transesterifications to create a diverse set of compounds.
Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify trends and correlations that might not be apparent from a smaller number of experiments. This can guide future research efforts and lead to the discovery of novel reactivity and structure-activity relationships.
Table 2: Illustrative High-Throughput Screening for a Hypothetical Reaction of this compound
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Catalyst | Palladium(II) acetate | Copper(I) iodide | Nickel(II) chloride | Rhodium(III) chloride |
| Ligand | Triphenylphosphine | Xantphos | BINAP | No ligand |
| Base | Potassium carbonate | Cesium carbonate | Sodium tert-butoxide | Triethylamine (B128534) |
| Solvent | Toluene | Dioxane | Dimethylformamide | Acetonitrile |
By systematically exploring the parameter space, researchers can rapidly identify promising conditions for new transformations.
Q & A
Q. How can researchers optimize the synthesis of Methyl 2-(3-chloro-2-fluorophenyl)acetate to improve yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehydes and glycine derivatives. For example, analogous compounds like Methyl 2-amino-2-(4-fluorophenyl)acetate are synthesized using 4-fluorobenzaldehyde and glycine methyl ester hydrochloride under basic conditions . To optimize:
- Use continuous flow reactors for better reaction control and scalability.
- Employ green chemistry principles (e.g., solvent recycling) to minimize waste.
- Purify via recrystallization or column chromatography, monitoring progress with TLC or HPLC .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for 3-chloro-2-fluorophenyl groups) .
- IR : Identify ester carbonyl (~1740 cm⁻¹) and C-F stretches (~1100 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ calculated for C₉H₈ClFO₂: 218.0143) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What are the potential biological targets or pharmacological applications of this compound?
- Methodological Answer : Structural analogs, such as (4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl] derivatives, show activity in HIV treatment by targeting viral integrase enzymes . To explore applications:
- Conduct enzyme inhibition assays (e.g., protease or kinase targets).
- Use molecular docking to predict binding affinity with receptors like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, disordered atoms in similar compounds (e.g., Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride) require occupancy factor adjustments and anisotropic displacement parameter (ADP) modeling . Software like ORTEP-3 aids in visualizing thermal ellipsoids and validating bond lengths/angles .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for halogenated phenylacetates?
- Methodological Answer :
- Compare substituent effects: Fluorine at the para position (e.g., Methyl 2-amino-2-(4-fluorophenyl)acetate) enhances metabolic stability, while meta-chloro groups may sterically hinder target binding .
- Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
Q. How can researchers develop validated HPLC methods for quantifying trace impurities in this compound?
- Methodological Answer :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 40% to 90% over 20 minutes.
- Validate using ICH guidelines: Linearity (R² > 0.999), LOD/LOQ (≤0.1%), and precision (%RSD < 2%) .
Q. What computational approaches predict the metabolic stability of halogenated phenylacetates?
- Methodological Answer :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify cytochrome P450 oxidation sites (e.g., demethylation of the ester group).
- QSAR Modeling : Train models with datasets of similar compounds (e.g., Methyl 2-(4-chloro-2-fluorophenyl)acetate) to predict clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
